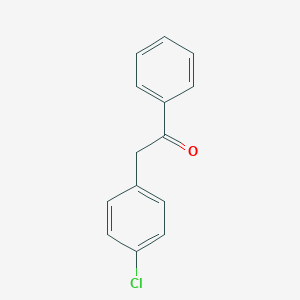

2-(4-Chlorophenyl)-1-phenylethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIDMJOUQKOWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212706 | |

| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-83-8 | |

| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6332-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)acetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D48K3G9JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-phenylethanone

Foreword: This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound 2-(4-Chlorophenyl)-1-phenylethanone. It delves into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The structure is designed to provide a logical and practical flow of information, grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Physicochemical Properties

This compound, also known as 4'-Chlorodeoxybenzoin or p-Chlorobenzyl phenyl ketone, is a diaryl ketone derivative. Its fundamental role in synthetic chemistry, particularly as a precursor for pharmacologically active molecules, makes a thorough understanding of its properties essential for laboratory work. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 6332-83-8 [1][2][3].

Key Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated from multiple authoritative sources to provide a reliable reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 6332-83-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁ClO | [1][3] |

| Molecular Weight | 230.69 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 138 °C | [1][3] |

| Boiling Point | 351 °C (estimated) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 192.2 ± 12.1 °C | [1] |

| XLogP3 | 3.8 | [1][2] |

Strategic Synthesis Methodologies

The synthesis of deoxybenzoin structures like this compound is a cornerstone of organic synthesis. The choice of method depends on factors such as starting material availability, desired yield, and scalability. The Friedel-Crafts acylation is a classic and highly effective method for this purpose.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the formation of C-C bonds to an aromatic ring, producing aryl ketones.[4] In this context, benzene can be acylated using 4-chlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism Insight: The role of the Lewis acid (AlCl₃) is paramount. It coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the nucleophilic π-system of the benzene ring, leading to the formation of the aryl ketone after a deprotonation step. The reaction is typically run under anhydrous conditions, as water would react with and deactivate the Lewis acid catalyst.

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol: Friedel-Crafts Synthesis

This protocol provides a self-validating workflow for the synthesis, purification, and confirmation of the target compound.

Materials:

-

Anhydrous Benzene (Solvent and reactant)

-

4-Chlorophenylacetyl chloride (Reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

-

Dichloromethane (DCM) (Extraction solvent)

-

5% Hydrochloric Acid (HCl), aqueous (Workup)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (Workup)

-

Brine (Saturated NaCl solution) (Workup)

-

Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

-

Silica Gel (for column chromatography)

-

Hexane/Ethyl Acetate solvent system (Eluent)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous benzene to the flask, followed by the portion-wise addition of anhydrous AlCl₃ at 0-5 °C (ice bath). Stir to form a suspension.

-

Causality: The slow, cooled addition of the catalyst prevents an uncontrolled exothermic reaction. Anhydrous conditions are critical to maintain catalyst activity.[5]

-

-

Reactant Addition: Dissolve 4-chlorophenylacetyl chloride in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice containing concentrated HCl.

-

Causality: This step quenches the reaction, hydrolyzes the aluminum complexes formed with the product ketone, and moves the aluminum salts into the aqueous layer for easy separation.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes acidic byproducts, and the brine wash helps to break emulsions and begin the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent to yield this compound as a white solid. Dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a robust, self-validating system where each technique corroborates the findings of the others.

Caption: Workflow for Analytical Characterization.

Spectroscopic Signatures

While full spectra are available in databases like SpectraBase, the expected signatures are outlined below for verification purposes.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Aromatic Region (δ 7.2-8.0 ppm): A series of multiplets corresponding to the nine aromatic protons on the two phenyl rings. The protons on the phenyl ring adjacent to the carbonyl group will typically be shifted further downfield.

-

Methylene Protons (δ ~4.3 ppm): A characteristic singlet integrating to two protons, corresponding to the -CH₂- group situated between the two aromatic rings and the carbonyl group.

-

-

¹³C NMR Spectroscopy: Carbon NMR reveals the number and type of carbon environments.

-

Carbonyl Carbon (δ ~196 ppm): A signal in the far downfield region, characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (δ 125-140 ppm): Multiple signals corresponding to the 12 carbons of the two aromatic rings.

-

Methylene Carbon (δ ~45 ppm): A signal in the aliphatic region for the -CH₂- carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[2]

-

C=O Stretch (ν ~1685 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone carbonyl group.

-

Aromatic C-H Stretch (ν > 3000 cm⁻¹): Weak to medium bands indicating the presence of sp² C-H bonds.

-

C-Cl Stretch (ν ~700-800 cm⁻¹): A band in the fingerprint region confirming the presence of the chloro-substituent.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z ≈ 230, corresponding to the molecular weight of the compound. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~1/3 the intensity of the M⁺ peak) would be expected, providing definitive evidence of the chlorine atom's presence.

-

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[3] Its utility stems from the versatile reactivity of the ketone functional group and the specific substitution pattern of the aryl rings.

Caption: Role as a Synthetic Precursor.

Key Applications:

-

Antihistamine Synthesis: It is a known intermediate in the synthesis of pyrrobutamine, an antihistaminic agent.[3] The synthesis likely involves the reductive amination or another modification of the ketone group.

-

Antileukemic and Antiplatelet Agents: The compound is used as a reagent in the synthesis of 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines, a class of compounds that have demonstrated potential antileukemic and antiplatelet properties.[3]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[6]

-

Hazard Identification: While comprehensive toxicological data is not available for this specific compound, it should be handled with care as with all laboratory chemicals.[6]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6]

-

Avoid the formation and inhalation of dust and aerosols.

-

Prevent contact with skin and eyes.[6]

-

-

Storage:

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

References

- 1. echemi.com [echemi.com]

- 2. Ethanone, 2-(4-chlorophenyl)-1-phenyl- | C14H11ClO | CID 95829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6332-83-8 [chemicalbook.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1-phenylethanone

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(4-Chlorophenyl)-1-phenylethanone (also known as 4'-Chlorodeoxybenzoin), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates critical data including chemical identity, physical and chemical properties, detailed spectroscopic characterization, robust analytical methodologies, and essential safety protocols. The guide emphasizes the causality behind experimental choices and provides actionable protocols to ensure scientific integrity and reproducibility in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for all subsequent research and development activities. This compound is a substituted deoxybenzoin, a class of aromatic ketones.

-

IUPAC Name: this compound[1]

-

Synonyms: 4'-Chlorodeoxybenzoin, 2-(4-Chlorophenyl)acetophenone, p-Chlorobenzyl phenyl ketone[2]

The molecular structure consists of a phenylethanone backbone where the methylene bridge is substituted with a 4-chlorophenyl group. This structure is fundamental to its chemical reactivity and physical properties.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, from reaction flasks to biological matrices. These properties dictate everything from solvent selection for synthesis to potential bioavailability in drug development.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Melting Point | 138 °C | [2] |

| Boiling Point | 351 °C (at 760 mmHg) | |

| Density | ~1.2 g/cm³ | [2] |

| Calculated LogP | 3.8 | [1][2] |

Insight for the Researcher: The high melting point indicates a stable crystalline lattice with significant intermolecular forces. The LogP value of 3.8 suggests high lipophilicity, indicating poor solubility in aqueous media but good solubility in organic solvents. This is a crucial parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. For synthetic chemists, this suggests that reactions will be best conducted in non-polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity. The following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The chemical shifts are indicative of the electronic environment of each nucleus.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons.

-

Aromatic Protons (Ar-H): Signals are expected in the range of 7.2-8.1 ppm . The protons on the unsubstituted phenyl ring will likely appear as a multiplet, while the protons on the 4-chlorophenyl ring will present as two distinct doublets due to symmetry, a characteristic AA'BB' system.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected around 4.3 ppm . Its integration value of 2H is a key identifier.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides information on all unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, expected around 197-199 ppm .

-

Aromatic Carbons: A cluster of signals is expected in the 128-138 ppm region. The carbon atom bonded to the chlorine (C-Cl) will be shifted, as will the quaternary carbons of the aromatic rings.

-

Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the aliphatic region, around 45 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

C=O Stretch (Ketone): A strong, sharp absorption band is the most prominent feature and is expected in the region of 1680-1700 cm⁻¹ . This is characteristic of an aromatic ketone.

-

C-H Stretch (Aromatic): Signals corresponding to the C-H stretching of the aromatic rings are expected just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): The methylene C-H stretches will appear just below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon bonds within the aromatic rings.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 1090-1015 cm⁻¹ , can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 230 , corresponding to the molecular weight of the molecule with the ³⁵Cl isotope. A characteristic M+2 peak at m/z 232 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group. This can lead to two primary fragment ions:

-

Benzoyl Cation ([C₆H₅CO]⁺): Loss of the chlorobenzyl radical would result in a prominent peak at m/z 105 . This is often the base peak in the spectrum of such compounds.

-

Chlorobenzyl Cation ([C₇H₆Cl]⁺): Loss of the benzoyl radical would lead to a peak at m/z 125 (for ³⁵Cl).

-

-

Further Fragmentation: The benzoyl cation (m/z 105) can further lose carbon monoxide (CO) to yield the phenyl cation at m/z 77 .

-

Analytical Methodologies

Robust and reliable analytical methods are essential for quality control, purity assessment, and quantitative analysis in a regulated environment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-polar to moderately polar compounds like this compound. The high lipophilicity (LogP ~3.8) makes it an ideal candidate for this technique.

Expert Rationale for Method Design: The goal is to develop a stability-indicating method that can separate the main compound from any potential impurities or degradants. A C18 column is selected as the stationary phase due to its hydrophobic nature, which will provide good retention for our lipophilic analyte. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer is used to elute the compound. Acetonitrile is often preferred for its lower viscosity and better UV transparency. A phosphate buffer is chosen to maintain a consistent pH, which is critical for reproducible retention times, especially if any ionizable impurities are present. UV detection is selected because the aromatic rings and the ketone chromophore provide strong UV absorbance.

Step-by-Step Protocol:

-

Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

B: Acetonitrile.

-

-

Elution: Isocratic elution with a mobile phase composition of 50:50 (A:B, v/v).

-

Rationale: An isocratic method is simpler and more robust for routine quality control once separation is achieved. A 50:50 mix is a good starting point for a compound with this polarity.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

-

-

Detection: UV detection at 254 nm.

-

Rationale: This wavelength is commonly used for aromatic compounds and is likely to provide a strong signal for the analyte. A DAD can be used during method development to assess peak purity and identify the optimal detection wavelength.

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of ~25 µg/mL.

System Suitability: Before analysis, the system should be qualified by injecting a standard solution multiple times (n=6) to ensure that the tailing factor is ≤ 2.0, the number of theoretical plates is ≥ 2000, and the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of a material, including its melting point, thermal stability, and decomposition profile.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point at approximately 138 °C . The presence of a single, sharp peak is indicative of a highly pure crystalline material.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve would show thermal stability up to a certain temperature, followed by a significant mass loss indicating decomposition. For this compound, decomposition is expected to begin at temperatures well above its melting point. This analysis is critical for determining the maximum temperature for handling and processing without degradation.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Stability and Storage

-

Stability: The compound is generally stable under normal laboratory conditions. However, like many ketones, it may be susceptible to degradation upon prolonged exposure to light or strong oxidizing/reducing agents.

-

Storage: It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is often between 2-8°C for long-term preservation of purity.

Safety and Handling

-

Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled with care. It may cause skin and eye irritation. It is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a respirator may be necessary.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

-

Spill Management: In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable container for disposal. Prevent entry into waterways.

Conclusion

This technical guide has detailed the essential physicochemical properties, spectroscopic profile, analytical methodologies, and safety considerations for this compound. The data presented herein, from its molecular identity and physical characteristics to robust protocols for its analysis, serves as a critical resource for scientists. By providing not just data but also the rationale behind experimental approaches, this guide aims to empower researchers to handle, analyze, and utilize this compound with confidence and scientific rigor, facilitating its application in chemical synthesis and drug discovery pipelines.

References

A Technical Guide to the Physicochemical Characterization of 2-(4-Chlorophenyl)-1-phenylethanone

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth analysis of the melting and boiling points of 2-(4-Chlorophenyl)-1-phenylethanone. Given the sparse availability of these physical constants in literature, this document emphasizes robust experimental methodologies for their determination, ensuring data integrity and reproducibility. As a Senior Application Scientist, the focus is on the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of this compound

This compound, also known as 4'-chlorodeoxybenzoin, is a ketone derivative with a chemical structure featuring a phenyl group and a 4-chlorophenyl group attached to an ethanone backbone. Its significance in the scientific community stems from its role as a key intermediate in the synthesis of various organic molecules. For instance, it is a precursor in the synthesis of Pyrrobutamine, an antihistaminic compound, and certain 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines that have shown potential antileukemic and antiplatelet properties[1].

Accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These constants provide a crucial criterion for purity and identity[2][3]. For a compound like this compound, which is often synthesized in a laboratory setting for further use, verifying these properties is the first step in ensuring the quality and reliability of subsequent research and development activities.

Physicochemical Properties: Knowns and Unknowns

A thorough literature review reveals a scarcity of reported data for the physical properties of this compound. While some commercial suppliers provide a melting point, the boiling point is not consistently reported, necessitating experimental determination.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO | PubChem[4] |

| Molecular Weight | 230.69 g/mol | PubChem[4] |

| CAS Number | 6332-83-8 | ChemicalBook[1], PubChem[4] |

| Melting Point | 138°C | ECHEMI[5] |

| Boiling Point | Not Reported | - |

Note: The reported melting point should be considered provisional until experimentally verified.

The Imperative of Purity for Accurate Measurement

The physical properties of a compound are intrinsically linked to its purity. Impurities disrupt the crystalline lattice of a solid, typically resulting in a depression of the melting point and a broadening of the melting range[2]. Similarly, the boiling point of a liquid can be altered by the presence of non-volatile or volatile impurities. Therefore, before any measurement is undertaken, the purity of the this compound sample must be rigorously established.

Recommended Purity Assessment Methods:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for detecting and quantifying impurities[3].

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities.

-

Thin Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the number of components in a sample[6].

Should impurities be detected, the sample must be purified, typically via recrystallization for a solid compound, until a single, sharp peak is observed in chromatographic analysis.

Synthesis and Sample Preparation Context

While numerous synthetic routes exist for ketone synthesis, a common approach to synthesizing compounds like this compound involves Friedel-Crafts acylation or related condensation reactions. For example, a plausible route could involve the reaction of a suitable phenylacetic acid derivative with a chlorobenzene derivative. The crude product obtained from such a synthesis will invariably contain unreacted starting materials, by-products, and residual solvents, necessitating purification, most commonly by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or aqueous mixtures thereof)[7]. The protocols described below assume a high-purity, crystalline solid has been prepared.

Experimental Protocol for Melting Point Determination

This protocol describes the verification of the melting point of this compound using the capillary method with a digital melting point apparatus. This method is chosen for its accuracy and small sample requirement.

Methodology:

-

Sample Preparation:

-

Place a small amount of the purified, dry this compound onto a clean, dry watch glass.

-

Thoroughly crush the solid into a fine powder using a spatula[8][9]. This ensures uniform packing and heat transfer.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The sample height should be approximately 2-3 mm[6].

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): First, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to get an approximate melting point[2]. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating at a slow, controlled rate of 1-2°C per minute[2]. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, yielding an accurate measurement.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire solid mass has completely melted into a clear liquid[8].

-

The melting point is reported as the range T1 – T2. A pure compound should exhibit a sharp melting range of 0.5-1.5°C.

-

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Boiling Point Determination

Methodology:

-

Apparatus Setup:

-

Add a small amount (0.5-1 mL) of this compound into a small test tube (fusion tube).

-

Take a capillary tube and seal one end using a flame[11][12].

-

Place the capillary tube, sealed end up, into the fusion tube containing the liquid sample[11][12][13].

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb[10].

-

Mount the thermometer assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil bath.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner[10]. The design of the Thiele tube ensures uniform heating via convection currents.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until the temperature is slightly above the expected boiling point. At this stage, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube[10][11]. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The moment the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube, record the temperature[10]. This temperature is the boiling point of the liquid, as it is the point where the external atmospheric pressure equals the vapor pressure of the sample.

-

Record the ambient atmospheric pressure from a barometer.

-

Workflow Visualization:

Caption: Workflow for Boiling Point Determination.

Data Interpretation and Validation

-

Melting Point: A sharp melting range (≤ 1.5°C) is a strong indicator of high purity. A broad range suggests the presence of impurities, and the sample should be repurified. The experimentally determined value should be compared with the reported value of 138°C[5].

-

Boiling Point: The boiling point is highly dependent on atmospheric pressure[13][14]. If the measurement is not performed at standard pressure (760 mmHg), a correction may be necessary for comparison purposes. The Clausius-Clapeyron relation can be used for precise correction, but a common approximation is that the boiling point of many organic liquids decreases by about 0.5°C for every 10 mmHg drop in pressure below 760 mmHg.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its chemical characterization. This guide outlines the critical importance of sample purity and provides detailed, field-proven protocols for the experimental determination of these properties. By adhering to these methodologies, researchers can ensure the generation of reliable and reproducible data, underpinning the integrity of any subsequent scientific work involving this important chemical intermediate.

References

- 1. This compound | 6332-83-8 [chemicalbook.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. Ethanone, 2-(4-chlorophenyl)-1-phenyl- | C14H11ClO | CID 95829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Chlorophenyl)-1-phenylethanone

Prepared for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the spectroscopic characteristics of 2-(4-Chlorophenyl)-1-phenylethanone. This guide is structured to offer not just data, but also insights into the interpretation of the spectra, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction

This compound, also known as 4'-chlorodeoxybenzoin, is a ketone derivative with a molecular formula of C₁₄H₁₁ClO.[1][2][3] Its structure features a phenyl group and a 4-chlorophenyl group attached to an ethanone backbone. The characterization of such molecules is fundamental in various fields, including medicinal chemistry and material science, where precise structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, offering a fingerprint unique to the compound. This guide will delve into the expected NMR, IR, and MS data for this compound, providing a predictive analysis based on its structural features and data from analogous compounds.

Molecular Structure

A clear understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The structure of this compound is presented below.

References

Crystal structure of 2-(4-Chlorophenyl)-1-phenylethanone

An In-depth Technical Guide to the Crystallographic Analysis of 2-(4-Chlorophenyl)-1-phenylethanone

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound (also known as 4'-Chlorodeoxybenzoin). As a derivative of the α-haloketone class, this compound represents a key synthon in the development of heterocyclic compounds with significant therapeutic potential.[1][2][3] Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and elucidating structure-activity relationships. This document outlines the complete workflow, from synthesis and crystallization to data collection, structure solution, and advanced structural analysis, providing researchers and drug development professionals with the necessary theoretical grounding and practical protocols.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₄H₁₁ClO, belongs to the versatile class of α-haloketones.[4][5] These molecules are distinguished by two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing a halogen—making them highly reactive and valuable building blocks in organic synthesis.[6] Their utility is particularly pronounced in the construction of complex nitrogen, sulfur, and oxygen-containing heterocycles, many of which form the core scaffolds of pharmacologically active agents.[1][3]

Specifically, this compound serves as a crucial intermediate in the synthesis of compounds exhibiting antihistaminic, antileukemic, and antiplatelet properties.[7] The precise stereoelectronic properties dictated by its three-dimensional structure—including the conformation of the phenyl and chlorophenyl rings and the potential for intermolecular interactions—directly influence its reactivity and its ability to bind to biological targets. Therefore, a definitive crystal structure analysis is not merely an academic exercise but a critical step in harnessing its full potential in medicinal chemistry.

This guide provides a rigorous, field-proven methodology for elucidating this crystal structure.

Synthesis and Single Crystal Growth

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-purity, single crystals of suitable size and quality. This section details the synthesis of the title compound and the subsequent crystallization protocols.

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for synthesizing deoxybenzoin analogues is the Friedel-Crafts acylation. The causality behind this choice lies in its reliability and high yield for creating the core carbonyl-methylene bridge between the two aromatic rings.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM).

-

Acyl Chloride Formation: In a separate flask, react 4-chlorophenylacetic acid with thionyl chloride (SOCl₂) to form 4-chlorophenylacetyl chloride.

-

Acylation Reaction: Cool the AlCl₃ suspension to 0°C. Slowly add the 4-chlorophenylacetyl chloride to the suspension. Following this, add benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Extraction & Purification: Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Crystal Growth: The Art of Patience and Precision

The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered, single-crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but exhibit poor solubility at room or lower temperatures.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to near saturation in a vial covered with a perforated film. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Thermal Gradient: Slowly cool a saturated solution of the compound. A programmable water bath or a simple Dewar flask can be used to control the cooling rate, which is crucial for obtaining high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Data Acquisition

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of orientations, collecting the diffraction pattern that results from the interaction of X-rays with the crystal's electron density.

Experimental Workflow for SC-XRD

The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Data Collection Parameters

The following table summarizes typical parameters for an SC-XRD experiment. The trustworthiness of the final structure is directly dependent on the quality of the collected data.

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Mo is standard for small molecules; Cu provides better diffraction for weakly diffracting crystals. |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher resolution data and a more precise structure. |

| Detector | CCD or CMOS area detector | Allows for rapid collection of diffraction data over a wide area. |

| Scan Strategy | ω and φ scans | A combination of scans ensures that a complete and redundant sphere of data is collected. |

| Exposure Time | 5-60 seconds per frame | Optimized to achieve good signal-to-noise ratio without overloading the detector. |

| Resolution (d-spacing) | At least 0.84 Å | High resolution is required to accurately locate hydrogen atoms and resolve atomic positions. |

Structure Solution, Refinement, and Analysis

The collected diffraction data consists of reflection intensities, but the phase information is lost. The central challenge of crystallography is to solve this "phase problem."

Methodology:

-

Structure Solution: For small molecules like this compound, direct methods or dual-space algorithms (e.g., SHELXT) are highly effective. These programs use statistical relationships between reflection intensities to derive initial phase estimates, revealing an initial electron density map.

-

Model Building: The initial map should reveal the positions of the heavier atoms (Cl, O, C). These are fitted to build an initial molecular model.

-

Structure Refinement: The model is then refined using a least-squares minimization process (e.g., SHELXL). This process iteratively adjusts atomic coordinates, displacement parameters, and other variables to achieve the best possible fit between the observed diffraction data (F_obs) and the calculated data from the model (F_calc). The quality of the fit is monitored by the R1-factor.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though they may be located from the difference Fourier map in high-quality data.

-

Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors.

Expected Molecular Structure and Conformation

The molecular structure of the title compound is defined by the connectivity of its atoms and the torsion angles that dictate its 3D shape.

Caption: Molecular structure of this compound.

Key structural questions to be answered by the analysis include:

-

Torsion Angles: What is the dihedral angle between the plane of the phenyl ring and the carbonyl group? What is the conformation around the C(carbonyl)-C(methylene) bond? These parameters define the molecule's overall shape.

-

Intermolecular Interactions: The crystal packing will be stabilized by a network of non-covalent interactions. Given the structure, one would investigate the presence of:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor.

-

Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms on adjacent molecules.

-

π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

-

Implications for Drug Development

A definitive crystal structure provides invaluable insights for drug development professionals:

-

Conformational Analysis: It reveals the lowest-energy, solid-state conformation of the molecule, which can be used as a starting point for computational docking studies to predict binding to target proteins.

-

Polymorphism Screening: Different crystal packing arrangements (polymorphs) can have drastically different physical properties, including solubility and bioavailability. The base crystal structure is the essential reference for identifying and characterizing new polymorphs.[8]

-

Structure-Based Drug Design: Understanding the key intermolecular interactions that stabilize the crystal lattice can inform the design of analogues. For example, replacing the chlorine with another halogen could modulate halogen bonding strength, potentially affecting crystal packing and solid-state properties.

Conclusion

The crystallographic analysis of this compound is a critical endeavor for unlocking its full potential as a synthetic building block in medicinal chemistry. By following the rigorous protocols outlined in this guide—from meticulous synthesis and crystallization to high-resolution data collection and detailed structural refinement—researchers can obtain a definitive three-dimensional model of the molecule. This structural data provides a foundational pillar for understanding its chemical behavior, predicting its interaction with biological systems, and guiding the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Ethanone, 2-(4-chlorophenyl)-1-phenyl- | C14H11ClO | CID 95829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. This compound | 6332-83-8 [chemicalbook.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)-1-phenylethanone in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(4-Chlorophenyl)-1-phenylethanone. It provides a comprehensive overview of the factors governing its solubility in organic solvents, a predictive framework for solvent selection, and a detailed experimental protocol for solubility determination.

Introduction: The Significance of Solubility in a Research and Development Context

This compound, a ketone derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility in these applications is fundamentally linked to its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for several key processes, including:

-

Reaction Media Selection: Ensuring that reactants are in the same phase is critical for optimal reaction kinetics.

-

Purification and Crystallization: The choice of solvent is crucial for effective purification and for obtaining crystals of desired size and purity.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents is a key determinant of the formulation strategy.

Given the limited availability of specific solubility data for this compound, this guide provides the foundational knowledge and practical methodologies to empower researchers to make informed decisions regarding solvent selection and to precisely determine its solubility.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces. For this compound, the following physicochemical properties are of primary importance:

| Property | Value | Source |

| Molecular Weight | 230.69 g/mol | [1][2] |

| Melting Point | 138 °C | [1] |

| Density | 1.191 g/cm³ | [1] |

| XLogP3 | 3.8 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

The XLogP3 value of 3.8 indicates that this compound is a relatively nonpolar molecule. The presence of the polar carbonyl group (C=O) and the chloro substituent introduces some polarity, but the two phenyl rings contribute significantly to its overall nonpolar character. The molecule is a hydrogen bond acceptor at the carbonyl oxygen but lacks hydrogen bond donor capabilities.

Theoretical Framework for Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[3][4] This principle states that a solute will be most soluble in a solvent that has similar intermolecular forces. For this compound, we can predict its solubility based on the polarity of the solvent:

-

Nonpolar Solvents: Due to its significant nonpolar character, this compound is expected to exhibit good solubility in nonpolar solvents such as hexane, cyclohexane, toluene, and benzene. The primary intermolecular forces at play would be London dispersion forces.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane, which are polar but cannot donate hydrogen bonds, are also likely to be effective solvents. The dipole-dipole interactions between the solvent and the carbonyl group of the solute would contribute to solubility.

-

Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and water are generally less ideal for dissolving nonpolar compounds. While the carbonyl group can act as a hydrogen bond acceptor, the large nonpolar surface area of this compound will likely lead to lower solubility in these solvents.

To aid in solvent selection, the following table provides a list of common organic solvents categorized by their polarity index. A polarity index closer to that of the solute suggests better solubility.

| Solvent | Polarity Index (P') | Solvent Type |

| Hexane | 0.1 | Nonpolar |

| Cyclohexane | 0.2 | Nonpolar |

| Toluene | 2.4 | Nonpolar |

| Methyl t-Butyl Ether | 2.5 | Polar Aprotic |

| Dichloromethane | 3.1 | Polar Aprotic |

| Tetrahydrofuran | 4.0 | Polar Aprotic |

| Ethyl Acetate | 4.4 | Polar Aprotic |

| Acetone | 5.1 | Polar Aprotic |

| Methanol | 5.1 | Polar Protic |

| Acetonitrile | 5.8 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |

| Water | 10.2 | Polar Protic |

Source: Data compiled from various sources, including Burdick & Jackson.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Protocol:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining after equilibration.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining solid particles, either centrifuge the aliquot and take the supernatant or filter it through a syringe filter into a clean vial.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated solution sample using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Visualizing the Solvent Selection Process

The following diagram illustrates the logical workflow for selecting an appropriate solvent for this compound based on its physicochemical properties.

Caption: Logical workflow for predicting the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of "like dissolves like" and the detailed experimental protocol provided, researchers can confidently select appropriate solvents and quantify the solubility of this important synthetic intermediate. This knowledge is critical for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in the pharmaceutical and chemical industries.

References

Quantum Chemical Calculations for 2-(4-Chlorophenyl)-1-phenylethanone: A Methodological Framework for Drug Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on 2-(4-Chlorophenyl)-1-phenylethanone, a molecule of interest in synthetic chemistry and as a scaffold in drug design. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We detail a self-validating workflow using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of the title compound. The protocols herein cover geometry optimization, vibrational frequency analysis, frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and Hirshfeld surface analysis. By grounding our methodology in authoritative standards and providing detailed, step-by-step protocols, this guide serves as a practical tool for accelerating the rational design and characterization of novel therapeutic agents.

Introduction: The Computational Imperative in Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive. Modern drug discovery pipelines, therefore, increasingly rely on computational chemistry to de-risk and accelerate this process.[1][2][3] By simulating molecular behavior at the quantum level, we can predict critical properties, screen candidates virtually, and gain mechanistic insights that guide experimental efforts.[4][5]

This compound (also known as 4'-Chlorodeoxybenzoin) is a derivative of acetophenone and represents a structural motif found in various biologically active compounds, including chalcones, which are precursors to flavonoids.[6][7][8] Its two aromatic rings and carbonyl group provide a rich landscape for intermolecular interactions, making it an excellent candidate for computational study. Understanding its three-dimensional structure, electronic charge distribution, and reactive sites is paramount for designing derivatives with enhanced biological activity.

This guide employs Density Functional Theory (DFT), a robust and computationally efficient method that offers a favorable balance of accuracy and resource requirements for molecules of this size, making it the workhorse of modern computational chemistry.[9]

Theoretical & Methodological Foundations

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

-

Density Functional Theory (DFT): We utilize DFT as our primary computational approach. Specifically, the B3LYP hybrid functional is selected. Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has demonstrated decades of success and reliability in predicting the geometries and electronic properties of organic molecules, providing a well-validated balance between accuracy and computational cost.[6][10]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed for all calculations. Causality: This Pople-style basis set provides a robust description of the electronic environment.

-

6-311G: A triple-split valence basis set, offering high flexibility for valence electrons involved in chemical bonding.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). This is critical for accurately describing the anisotropic electron density in molecules with pi-systems and polar bonds, such as the carbonyl group and the C-Cl bond in our target molecule.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs, anions, or where weak, long-range intermolecular interactions are significant, providing a more realistic description of the electron density far from the nuclei.

-

The Computational Workflow: A Self-Validating Protocol

The following section details a sequential, self-validating protocol for the comprehensive computational analysis of this compound. This workflow is designed to ensure that each subsequent calculation is based on a physically meaningful and stable molecular structure.

Workflow Overview

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). The CAS number is 6332-83-8.[11] Ensure correct atom connectivity and initial stereochemistry.

-

Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the following keywords: Opt Freq B3LYP/6-311++G(d,p).

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Submit the calculation. The process iteratively adjusts the molecular geometry to minimize the total electronic energy.

-

Validation (Trustworthiness): Upon completion, inspect the output file from the frequency calculation. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.

-

Data Extraction: From the validated output, extract the final optimized Cartesian coordinates, thermodynamic data, and the calculated vibrational frequencies for IR and Raman spectra.

Protocol 2: Electronic and Reactivity Analysis

-

Input Preparation: Using the optimized coordinates from Protocol 1, prepare a new input file. Specify keywords for a single-point energy calculation with population analysis, such as B3LYP/6-311++G(d,p) Pop=NBO. Additionally, request the generation of cube files for orbital and potential visualization: Cube=(Orbitals,Potential).

-

Execution: Run the single-point calculation. This computes the electronic properties for the fixed, stable geometry.

-

HOMO-LUMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) cube files. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity.[7]

-

Molecular Electrostatic Potential (MEP) Mapping: Visualize the potential cube file. The MEP map illustrates the charge distribution across the molecule. Insight: Red-colored regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., around the carbonyl oxygen), while blue regions (positive potential) denote electron-deficient areas susceptible to nucleophilic attack.

Protocol 3: Hirshfeld Surface Analysis

-

Input: This analysis requires the optimized molecular geometry, typically within a crystal lattice context (from experimental CIF data or a predicted unit cell). Software like CrystalExplorer is used for this purpose.[12]

-

Surface Generation: Generate the Hirshfeld surface by mapping d_norm. This property maps the normalized contact distance, highlighting regions of significant intermolecular contact.

-

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

-

White/Blue spots: Indicate contacts at or longer than the van der Waals radii.

-

-

Fingerprint Plots: Decompose the Hirshfeld surface into 2D "fingerprint plots." Insight: These plots quantify the contribution of different types of atomic contacts (e.g., H···H, C···H, O···H) to the overall crystal packing, providing a detailed summary of the intermolecular forces stabilizing the structure.[13][14]

Predicted Data and Interpretation

The application of the above protocols yields quantitative data that informs our understanding of the molecule's behavior. The following table summarizes the expected key outputs from a DFT calculation on this compound.

| Parameter | Predicted Value (Illustrative) | Significance in Drug Development |

| Total Dipole Moment | ~ 2.5 - 3.5 Debye | Indicates overall molecular polarity, influencing solubility and membrane permeability. |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.8 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Key Vibrational Frequencies | ||

| C=O Stretch | ~ 1680 - 1700 cm⁻¹ | A strong, characteristic IR peak used for experimental identification and validation.[15] |

| C-Cl Stretch | ~ 700 - 800 cm⁻¹ | Confirms the presence and environment of the chloro-substituent. |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | Characteristic vibrations of the phenyl rings.[16] |

Note: These values are illustrative and will be precisely determined by the calculation.

Conclusion

This technical guide has outlined a rigorous and self-validating computational workflow for the quantum chemical analysis of this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, vibrational spectra, and key electronic properties. The insights gained from analyzing the HOMO-LUMO gap, MEP maps, and Hirshfeld surfaces provide a powerful, atom-level understanding of molecular stability, reactivity, and intermolecular interactions. For drug development professionals, this computational approach is an invaluable tool for characterizing lead scaffolds, guiding the synthesis of more potent and selective analogues, and ultimately accelerating the journey toward novel therapeutics.

References

- 1. steeronresearch.com [steeronresearch.com]

- 2. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 3. COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW | Frontier in Medical and Health Research [fmhr.net]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethanone, 2-(4-chlorophenyl)-1-phenyl- | C14H11ClO | CID 95829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 6332-83-8 [chemicalbook.com]

- 12. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. cyberleninka.ru [cyberleninka.ru]

- 16. researchgate.net [researchgate.net]

Discovery and historical synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-(4-Chlorophenyl)-1-phenylethanone

Introduction: Unveiling a Key Synthetic Scaffold

This compound, also known by its common name 4'-Chlorodeoxybenzoin, is a diaryl ketone that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its structure, featuring a carbonyl group bridging a phenyl and a 4-chlorobenzyl moiety, makes it a valuable building block in medicinal chemistry and materials science. For instance, it is a known intermediate in the synthesis of the antihistamine pyrrobutamine and has been used as a reagent for creating 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines, which have shown potential antileukemic and antiplatelet properties.[1] This guide provides a comprehensive exploration of its historical synthesis, tracing the evolution of methodologies from classical organometallic reactions to modern catalytic strategies.

Compound Profile: Quantitative Data

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 6332-83-8 | [2] |

| Molecular Formula | C₁₄H₁₁ClO | [2][3] |

| Molecular Weight | 230.69 g/mol | [2][3] |

| Melting Point | 138 °C | [3] |

| Synonyms | 4'-Chlorodeoxybenzoin, 2-(p-Chlorophenyl)acetophenone, Phenyl 4-chlorobenzyl ketone | [2] |

Part 1: The Genesis of Deoxybenzoin Synthesis - A Historical Perspective

The story of this compound is intrinsically linked to the broader history of deoxybenzoin synthesis. Deoxybenzoins (1,2-diaryl-1-ethanones) are a class of compounds whose synthetic roots lie in some of the most foundational reactions in organic chemistry. Early approaches established the fundamental carbon-carbon bond-forming strategies that would later be refined for creating substituted analogues like the topic compound.

Two classical pillars of organic synthesis are particularly relevant:

-

The Friedel-Crafts Reaction: First reported in 1877, this reaction involves the acylation or alkylation of an aromatic ring.[4][5] The acylation variant, in particular, became a cornerstone for synthesizing aryl ketones, providing a direct and powerful method to form the crucial aryl-carbonyl bond found in deoxybenzoins.[5][6] The synthesis of deoxybenzoin itself from phenylacetyl chloride and benzene is a well-described application of this reaction.[6]

-

The Benzoin Condensation and Subsequent Reduction: The benzoin condensation, a reaction involving the coupling of two aldehydes, produces an α-hydroxy ketone (a benzoin). For symmetrically substituted deoxybenzoins, the reduction of a readily accessible benzoin intermediate was often a more convenient synthetic route than Friedel-Crafts acylation.[6] This two-step process highlights an alternative strategy focused on manipulating functionality on a pre-formed C-C bond.

These early methods laid the groundwork, demonstrating the core logic of either building the carbon skeleton through electrophilic aromatic substitution or by modifying a related scaffold. The synthesis of a specific, unsymmetrically substituted derivative like this compound required the adaptation and refinement of these seminal reactions.

Part 2: Major Synthetic Pathways and Methodologies

The synthesis of this compound has evolved, with several robust methods being established. This section details the most significant historical and contemporary protocols, explaining the underlying chemical principles and providing procedural outlines.

Methodology 1: The Friedel-Crafts Acylation

This is arguably the most direct and historically significant route to this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated from an acyl chloride or anhydride and attacks an aromatic ring.[7]

Causality and Experimental Choices: The choice of reactants dictates the final product. There are two primary Friedel-Crafts pathways to the target molecule:

-

Route A: Acylation of chlorobenzene with phenylacetyl chloride.

-

Route B: Acylation of benzene with 2-(4-chlorophenyl)acetyl chloride.

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride and generate the highly electrophilic acylium ion. The reaction must be conducted under anhydrous conditions, as the presence of water would decompose the Lewis acid catalyst. The solvent is typically an inert, non-polar liquid like carbon disulfide or dichloromethane.[8] Recent studies have shown that less toxic and less expensive catalysts like FeCl₃ can give comparable or even better results, sometimes yielding a purer product that does not require chromatographic purification.[9]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol is based on the general procedure for acylating an aromatic compound.[8]

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-